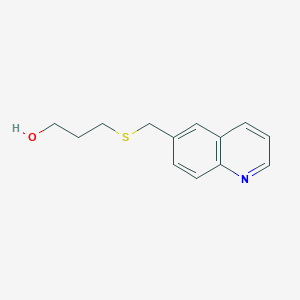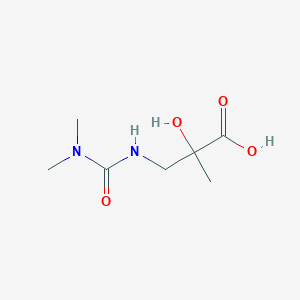![molecular formula C13H22N4O B7579075 (2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone, commonly known as EMDP, is a chemical compound that has been widely studied for its potential applications in scientific research. EMDP belongs to the class of pyrazolone derivatives and has been shown to possess a range of biochemical and physiological effects. In
作用机制
The mechanism of action of EMDP is related to its ability to bind to the dopamine transporter (DAT). EMDP acts as a competitive inhibitor of DAT, blocking the reuptake of dopamine and increasing its concentration in the synaptic cleft. This leads to increased dopamine signaling and activation of downstream signaling pathways. EMDP has also been shown to have some affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects
EMDP has a range of biochemical and physiological effects, many of which are related to its ability to modulate dopamine signaling. EMDP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are thought to be related to its ability to increase dopamine release. EMDP has also been shown to have analgesic effects, which may be related to its ability to modulate dopamine signaling in pain pathways. EMDP has been studied for its potential neuroprotective effects in Parkinson's disease, although more research is needed to fully understand its mechanisms of action in this context.
实验室实验的优点和局限性
EMDP has several advantages for use in lab experiments, including its high selectivity for DAT and its ability to cross the blood-brain barrier. However, EMDP also has some limitations, including its relatively short half-life and the need for specialized equipment for radiolabeling studies.
未来方向
There are several future directions for research on EMDP. One area of interest is the development of more potent and selective DAT inhibitors for use in PET imaging and other applications. Another area of interest is the study of EMDP and other DAT inhibitors in the context of addiction and other psychiatric disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of EMDP and its potential therapeutic applications.
合成方法
EMDP can be synthesized using a variety of methods, including reaction between 2-ethyl-5-methylpyrazol-3-carboxylic acid and 4-(methylamino)piperidine, or reaction between 2-ethyl-5-methylpyrazol-3-carboxylic acid and 4-(methylamino)piperidin-1-yl)methanol. The synthesis of EMDP has been extensively studied, and various modifications to the synthesis method have been proposed to improve yield and purity.
科学研究应用
EMDP has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the dopamine transporter (DAT). EMDP has been shown to be a potent and selective inhibitor of DAT, and has been used to study the role of DAT in various physiological and pathological processes, including addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). EMDP has also been studied as a potential radiotracer for positron emission tomography (PET) imaging of the dopamine system.
属性
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-4-17-12(9-10(2)15-17)13(18)16-7-5-11(14-3)6-8-16/h9,11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKAZBQFIMMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCC(CC2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)

